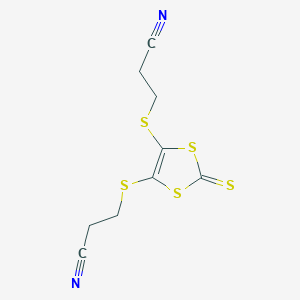

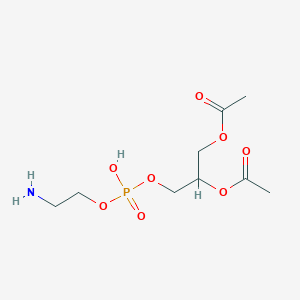

![molecular formula C7H5FN2 B164572 6-フルオロイミダゾ[1,2-a]ピリジン CAS No. 139022-27-8](/img/structure/B164572.png)

6-フルオロイミダゾ[1,2-a]ピリジン

概要

説明

6-Fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 136.13 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 6-Fluoroimidazo[1,2-a]pyridine involves a two-step reaction protocol . The process involves the transformation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]pyridine-Oxazole derivatives .Molecular Structure Analysis

The molecular structure of 6-Fluoroimidazo[1,2-a]pyridine has been confirmed using a variety of spectroscopic tools such as 1H NMR, 13C NMR, and HREI-MS .Chemical Reactions Analysis

The chemical reactions involving 6-Fluoroimidazo[1,2-a]pyridine are complex and involve multiple steps. For instance, the transformation of 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]pyridine-Oxazole derivatives involves in vitro urease inhibition and in silico study .Physical and Chemical Properties Analysis

6-Fluoroimidazo[1,2-a]pyridine has a density of 1.3±0.1 g/cm3, a molar refractivity of 36.6±0.5 cm3, and a molar volume of 106.4±7.0 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .科学的研究の応用

オキサゾール誘導体への合成変換

6-フルオロイミダゾ[1,2-a]ピリジンは、6-フルオロイミダゾ[1,2-a]ピリジン-オキサゾール誘導体に変換することができます . この変換は、潜在的な治療用途を持つ新化合物の開発において重要です .

ウレアーゼ阻害

6-フルオロイミダゾ[1,2-a]ピリジンから得られたオキサゾール系イミダゾピリジン骨格は、in vitroウレアーゼ阻害研究で有望な結果を示しました . 特に、アナログ4i、4o、4g、および4hは、中程度から有意な阻害プロファイルを明らかにしました .

プロテオミクス研究

6-フルオロイミダゾ[1,2-a]ピリジンの誘導体である3-ブロモ-6-フルオロイミダゾ[1,2-a]ピリジンは、プロテオミクス研究で使用されています . この化合物は、タンパク質の構造と機能を研究するために使用することができ、分子レベルでの生物学的プロセスの理解に貢献します .

蛍光イメージング

6-フルオロイミダゾ[1,2-a]ピリジン誘導体は、蛍光イメージングに使用できます . この用途は、細胞プロセスと構造をリアルタイムで可視化し、疾患の診断と治療を支援するために不可欠です .

実験的研究

6-フルオロイミダゾ[1,2-a]ピリジンの別の誘導体である6-クロロ-8-フルオロイミダゾ[1,2-a]ピリジンは、実験的研究に使用されます . この化合物は、化学反応を研究し、新しい化合物を合成するために使用できます

Safety and Hazards

将来の方向性

作用機序

Target of Action

6-Fluoroimidazo[1,2-a]pyridine is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 6-Fluoroimidazo[1,2-a]pyridine might interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridines are valuable scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may play a role in various biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 13613 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions , suggesting that they may induce changes at the molecular and cellular levels.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it might be relatively stable under various environmental conditions.

生化学分析

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, the class of compounds to which 6-Fluoroimidazo[1,2-a]pyridine belongs, can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .

Molecular Mechanism

It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization . This suggests that 6-Fluoroimidazo[1,2-a]pyridine may interact with biomolecules through similar mechanisms.

特性

IUPAC Name |

6-fluoroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLNGHHPODFQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569002 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139022-27-8 | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139022-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives interact with urease and what are the potential downstream effects of this interaction?

A1: While the specific mechanism of action isn't fully detailed in the provided abstract [], the research focuses on the synthesis and in vitro testing of 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivatives for urease inhibition. In general, urease inhibitors bind to the enzyme's active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can have various downstream effects, particularly in mitigating the negative impacts of urease activity in different contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

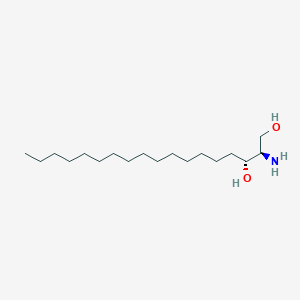

![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)

![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)

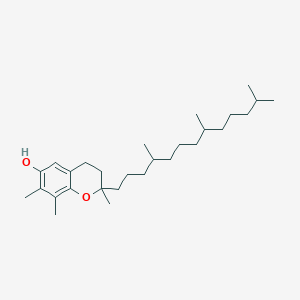

![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)

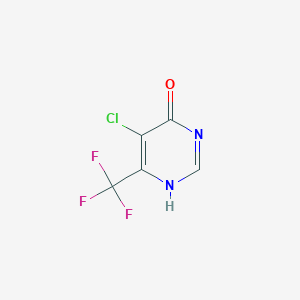

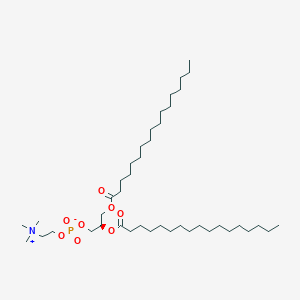

![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)